molecular formula C15H9ClN2O3 B3375327 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 1094255-70-5

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No. B3375327
CAS RN: 1094255-70-5
M. Wt: 300.69 g/mol
InChI Key: SIXMTRSELLHILQ-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid” is a complex organic molecule that contains a 1,3,4-oxadiazole ring, a benzoic acid group, and a chlorophenyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, 1,3,4-oxadiazole derivatives are commonly synthesized from reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids .


Molecular Structure Analysis

Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . The presence of the chlorophenyl and benzoic acid groups will further influence the compound’s structure and properties .

Scientific Research Applications

Therapeutic Potential

Oxadiazole derivatives are an important class of heterocyclic compounds with a broad range of chemical and biological properties . They have been widely studied due to their potential therapeutic applications .

Antibacterial Activity

The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial activity . For example, Furamizole, a nitrofuran derivative that consists of a 1,3,4-oxadiazole ring, has strong antibacterial activity .

Antimycobacterial Activity

Some oxadiazole derivatives have shown antimycobacterial activity. For instance, 6-(pyrazin-2-yl)-[1,3,4]oxadiazolo[3,2-d]tetrazole and 6-(pyrazin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole have been synthesized and evaluated for their antimycobacterial activity .

Antitumor Activity

Oxadiazole derivatives also exhibit antitumor activity . This makes them a promising area of study for the development of new cancer treatments.

Antiviral Activity

Some commercially available drugs that consist of a 1,3,4-oxadiazole ring, such as Raltegravir, are used as antiviral drugs .

Antioxidant Activity

Oxadiazole derivatives have been reported to possess antioxidant activity . This property could be beneficial in the treatment of diseases caused by oxidative stress.

Anticonvulsant Activity

Compounds containing five-membered heterocyclic rings, including oxadiazole, have shown anticonvulsant properties in animal models of seizures .

Antidiabetic Activity

Oxadiazoles have also been studied for their potential antidiabetic activity . This makes them a potential target for the development of new treatments for diabetes.

properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-14(21-18-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXMTRSELLHILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Reactant of Route 5
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Reactant of Route 6
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

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